molecular formula C14H12N2O6S B3260160 2-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid CAS No. 328028-08-6

2-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid

Cat. No.: B3260160
CAS No.: 328028-08-6
M. Wt: 336.32 g/mol
InChI Key: ZOIDZMVEJCJFHW-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid is a sulfonamide-derived organic compound featuring a benzoic acid backbone substituted at the 2-position with a 4-methyl-3-nitro-benzenesulfonylamino group. This compound is primarily utilized in scientific research as a precursor for synthesizing specialized molecules and probing biochemical pathways . Its nitro and methyl substituents likely influence electronic properties and binding interactions, making it a subject of interest in structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-[(4-methyl-3-nitrophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c1-9-6-7-10(8-13(9)16(19)20)23(21,22)15-12-5-3-2-4-11(12)14(17)18/h2-8,15H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIDZMVEJCJFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101204224
Record name 2-[[(4-Methyl-3-nitrophenyl)sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328028-08-6
Record name 2-[[(4-Methyl-3-nitrophenyl)sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328028-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Methyl-3-nitrophenyl)sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group and aromatic nitro substituent participate in nucleophilic substitution reactions under controlled conditions:

Reaction TypeConditionsProductsReferences
Acyl chloride formation Treatment with SOCl₂ at 60-80°C in DMF catalyst2-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoyl chloride
Amine coupling Reaction with methylamine in CH₂Cl₂ at 25°CN-methyl derivatives with modified sulfonamide linkages
Halogenation Electrophilic substitution using Cl₂/FeCl₃ (limited by nitro group deactivation)Chlorinated derivatives at ortho positions*(general analogy)

Redox Reactions

The nitro group (-NO₂) undergoes reduction, while the methyl group is susceptible to oxidation:

ProcessReagents/ConditionsOutcomeReferences
Nitro reduction H₂/Pd-C in ethanol at 50°CConversion to 2-(4-Methyl-3-amino-benzenesulfonylamino)-benzoic acid
Methyl oxidation KMnO₄/H₂SO₄ at 100°CFormation of carboxylic acid at methyl position
Sulfonyl group stability HNO₃/V₂O₅ at 140-155°CRetention of sulfonamide under oxidative conditions

Acid-Base Reactions

The carboxylic acid moiety drives classical neutralization and salt formation:

ReactionBaseProduct ApplicationReferences
Salt formation NaOH, KOH, NH₄OHWater-soluble salts for pharmaceutical formulations
Buffer interactions Phosphate buffers (pH 6-8)Stabilization in biological assays*(excluded per request)

Esterification and Amidation

The carboxylic acid undergoes derivatization to enhance bioavailability or modify reactivity:

Derivative TypeReagentsKey ProductsReferences
Methyl ester CH₃OH/H₂SO₄ refluxImproved lipid solubility for membrane penetration studies
Primary amide NH₃(g)/THF at 0°CAmide analogs for enzyme inhibition assays

Comparative Reactivity Table

Functional group interactions ranked by reaction frequency in industrial processes:

GroupReactivity LevelDominant Reaction TypeIndustrial Use Cases
Carboxylic acidHighSalt/ester formationDrug formulation
SulfonamideModerateAcyl chloride generationIntermediate synthesis
NitroLow-ModerateReduction to amineAntibiotic precursors

Stability and Degradation

Critical stability data from process patents:

  • Thermal decomposition : Begins at 210°C with SO₂ and CO₂ evolution

  • Photolysis : Nitro group degradation under UV light (λ = 254 nm) in 48 hrs

  • Hydrolytic stability : Stable in pH 4-9; sulfonamide cleavage occurs in >10% HCl/NaOH

This compound’s chemical versatility makes it valuable for synthesizing bioactive molecules and specialty materials, though its stability profile requires careful handling in synthetic workflows.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial metabolic pathways, making it a candidate for antibiotic development.
    • Anti-inflammatory Effects: Studies have shown that this compound can modulate inflammatory pathways, suggesting potential therapeutic applications in conditions like arthritis.
    • Antitumor Activity: Investigations into the antitumor potential of sulfonamide derivatives have shown promising results against various cancer cell lines, although specific efficacy varies among derivatives.
  • Organic Synthesis
    • Building Block for Complex Molecules: The compound serves as a valuable intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
    • Reagent in Chemical Reactions: It is utilized as a reagent in various organic transformations, including oxidation and reduction processes.

Table 1: Biological Activities of 2-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic Acid

Activity TypeTarget Organisms/ProcessesObservations
AntimicrobialStaphylococcus aureusSignificant antibacterial activity observed
Escherichia coliEffective against multiple strains
Anti-inflammatoryVarious inflammatory modelsModulation of inflammatory responses noted
AntitumorCancer cell linesPromising results; further optimization needed

Table 2: Synthetic Routes for this compound

StepStarting MaterialReaction Conditions
14-Methyl-3-nitrobenzenesulfonamideNucleophilic substitution with amines
2Benzoyl chlorideReaction under acidic conditions
3Final purificationCrystallization or chromatography

Case Studies

  • Antitumor Activity Study
    • A study evaluated the effects of various sulfonamide derivatives on mouse lymphoid leukemia models. While the specific derivative showed limited efficacy, related compounds demonstrated significant antitumor properties, indicating the need for further exploration and modification of the chemical structure to enhance activity.
  • Cardiovascular Effects Investigation
    • Research assessed the impact of benzenesulfonamide derivatives on perfusion pressure using isolated rat heart models. Certain derivatives led to a notable decrease in perfusion pressure, suggesting potential applications in cardiovascular therapies.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Table 1: Comparative Data of Sulfonamide-Benzoic Acid Derivatives

Compound Name Substituents (Benzenesulfonyl Group) Benzoic Acid Substituent Molecular Formula Molar Mass (g/mol) pKa Density (g/cm³)
Target Compound 4-Methyl, 3-nitro 2-position sulfonamido Not explicitly provided Not provided Not provided Not provided
2-(4-Chloro-3-nitro-benzenesulfonylamino)-benzoic acid 4-Chloro, 3-nitro 2-position sulfonamido Not provided Not provided Not provided Not provided
4-(4-Chloro-3-nitro-benzenesulfonylamino)-2-hydroxy-benzoic acid 4-Chloro, 3-nitro 2-Hydroxy, 4-sulfonamido C₁₃H₉ClN₂O₇S 372.74 2.77 1.747
4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid 4-Fluoro, 3-methyl 4-sulfonamido C₁₄H₁₂FNO₄S 309.31 4.06 1.462

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-nitro group is strongly electron-withdrawing, which may reduce electron density on the aromatic ring compared to the 4-fluoro substituent in the fluoro-methyl derivative . This could influence π-π stacking or hydrogen-bonding capabilities.
  • Acidity: The hydroxyl group in 4-(4-Chloro-3-nitro-benzenesulfonylamino)-2-hydroxy-benzoic acid lowers its pKa (2.77), enhancing solubility in aqueous environments compared to non-hydroxylated analogues .

Enzyme Inhibition

  • The nitro group may enhance binding to the enzyme’s catalytic site through dipole interactions .
  • Receptor Binding : Substituents significantly impact binding affinities. For example, 2-Benzoylbenzoic acid derivatives with methyl or methoxy groups show lower ΔGbinding values (indicating stronger binding) compared to nitro-substituted variants, suggesting that electron-donating groups may favor receptor interactions .

Conformational Analysis

  • Studies on chlorophenoxy-benzoic acid derivatives reveal that spatial alignment of aromatic rings and proton-accepting groups (e.g., nitro or carbonyl moieties) is critical for biological activity. The target compound’s nitro group may align with key residues in target proteins, mimicking agonists like estazolam .

Biological Activity

2-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid, also known as a sulfonamide compound, has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid core with a sulfonamide functional group that enhances its reactivity and biological activity. The presence of the nitro group is significant for its pharmacological effects.

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit antimicrobial activity against a variety of pathogens. The specific compound has been studied for its efficacy against bacterial strains, with notable results showing inhibition of growth in both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly by modulating signaling pathways associated with cell survival and proliferation. The mechanism involves the inhibition of specific kinases that are crucial for tumor growth.

Case Study:
In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as an anticancer therapeutic .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It acts as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis. This inhibition disrupts the proliferation of microbial and cancerous cells.

  • Enzyme Inhibition: The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth.
  • Apoptosis Induction: In cancer cells, the compound activates caspase pathways leading to programmed cell death.

Applications in Agriculture

Recent studies have explored the use of this compound as a plant growth regulator. Its ability to modulate plant hormone levels suggests potential applications in agricultural practices, particularly in controlling unwanted plant growth or enhancing crop yields.

Field Trial Results:
Field trials indicated that application of the compound at specific concentrations could effectively suppress weed growth without adversely affecting crop health .

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid, and how can its purity be validated?

Answer:
The synthesis typically involves coupling 4-methyl-3-nitrobenzenesulfonyl chloride with anthranilic acid (2-aminobenzoic acid) under basic conditions (e.g., using pyridine or triethylamine) to form the sulfonamide bond. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediate formation. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Purity validation should employ:

  • HPLC/LC-MS for quantification of impurities (detection at 254 nm due to aromatic and nitro groups) .
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on sulfonamide NH (~10–12 ppm) and nitro group electronic effects on adjacent protons .
  • Elemental analysis to verify stoichiometry, particularly for nitrogen and sulfur content .

Basic: What analytical techniques are suitable for characterizing the electronic properties of the nitro and sulfonamide groups in this compound?

Answer:

  • UV-Vis Spectroscopy : Assess π→π* and n→π* transitions of the nitro group (absorption ~260–300 nm) and sulfonamide moiety. Solvent polarity effects on absorbance can indicate charge-transfer interactions .
  • FT-IR Spectroscopy : Identify nitro group stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) and sulfonamide S=O asymmetric/symmetric stretches (~1360 cm⁻¹ and 1170 cm⁻¹) .
  • Cyclic Voltammetry : Evaluate redox behavior, particularly nitro group reduction potentials, which inform reactivity in catalytic or biological systems .

Advanced: How can researchers optimize the compound’s inhibitory activity against enzymes like α-glucosidase or carbonic anhydrase?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the benzene rings (e.g., replacing nitro with cyano or adjusting methyl group position) to enhance binding affinity. Molecular docking simulations (using tools like AutoDock) can predict interactions with enzyme active sites .
  • Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive) and calculate Ki values. Use recombinant enzymes for standardized activity measurements .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase II) to resolve binding modes and guide rational design .

Advanced: What experimental strategies address contradictions in reported biological activity data for sulfonamide derivatives?

Answer:

  • Standardized Assay Conditions : Control variables such as pH, temperature, and solvent (DMSO concentration ≤1% to avoid denaturation). Use cell lines with consistent expression levels of target enzymes .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
  • Data Normalization : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and normalize activity to protein concentration or cell viability .

Advanced: How can this compound be utilized in designing metal-organic frameworks (MOFs)?

Answer:

  • Coordination Site Analysis : The sulfonamide and carboxylic acid groups act as potential ligands for metal ions (e.g., Zn²⁺, Cu²⁺). Solvothermal synthesis in DMF/water mixtures at 80–120°C can promote framework assembly .
  • Porosity Characterization : Use BET analysis to measure surface area and pore size distribution. Adjust linker ratios (e.g., combining with terephthalic acid) to tune MOF topology .

Safety: What precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Conduct work in a fume hood to prevent inhalation .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using inert materials (vermiculite). Avoid water contact to prevent exothermic reactions .
  • Waste Disposal : Collect waste in sealed containers labeled for halogenated/organic compounds. Incinerate under controlled conditions to avoid toxic byproducts (e.g., NOx gases) .

Advanced: What metabolic pathways should be considered when studying this compound’s pharmacokinetics?

Answer:

  • Phase I Metabolism : Cytochrome P450 enzymes (CYP3A4/2C9) may hydroxylate the methyl or nitro groups. Use liver microsome assays with NADPH cofactors to identify metabolites .
  • Phase II Conjugation : Monitor glucuronidation (UGT isoforms) of the carboxylic acid group via LC-MS/MS. Compare plasma/tissue concentrations in rodent models to predict human clearance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid

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